Bienvenue dans la boutique en ligne BenchChem!

Hepoxilin B-d11

Stable-isotope dilution mass spectrometry Eicosanoid quantification Isotopologue interference

Hepoxilin B-d11 (Hepoxilin B3-d11) is a stable isotopologue of the endogenous eicosanoid Hepoxilin B3 (HxB3), wherein eleven hydrogen atoms are replaced by deuterium (C₂₀H₂₁D₁₁O₄, MW 347.53 vs. 336.47 for the protium form).

Molecular Formula C₂₀H₂₁D₁₁O₄
Molecular Weight 347.53
Cat. No. B1154464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepoxilin B-d11
SynonymsHepoxilin B3-d11;  (5Z,8Z,10S)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octenyloxiranyl]-5,8-decadienoic Acid-d11;  [2S-[2α(5Z,8Z,10R*),3β(Z)]]-10-Hydroxy-10-[3-(2-octenyl)oxiranyl]-5,8-decadienoic Acid-d11;  (S,5Z,8Z)-10-Hydroxy-10-((2S,3S)-3-((Z)-oct-2-en-1-yl
Molecular FormulaC₂₀H₂₁D₁₁O₄
Molecular Weight347.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepoxilin B-d11 – Deuterated Eicosanoid Internal Standard for Quantitative Lipidomics & Bioanalysis Procurement


Hepoxilin B-d11 (Hepoxilin B3-d11) is a stable isotopologue of the endogenous eicosanoid Hepoxilin B3 (HxB3), wherein eleven hydrogen atoms are replaced by deuterium (C₂₀H₂₁D₁₁O₄, MW 347.53 vs. 336.47 for the protium form) . HxB3 is a 12-lipoxygenase-derived epoxyalcohol metabolite of arachidonic acid that is dramatically elevated in psoriatic lesions (3.2 ± 2.3 ng/mg in psoriatic scales vs. <0.2 ng/mg in normal epidermis) [1] and incorporated into epidermal phospholipids [1]. The deuterated analog is specifically designed as an internal standard for stable-isotope dilution mass spectrometry (SID-MS) to correct for matrix effects, extraction losses, and ionisation variability during the quantitative analysis of HxB3 in complex biological matrices .

Why Generic Hepoxilin B3 Standards or Unlabeled Compounds Cannot Substitute for Hepoxilin B-d11 in Quantitative MS Assays


Endogenous HxB3 and its unlabeled synthetic analog exhibit the same nominal mass and chromatographic behaviour as the target analyte, making them incapable of correcting for variable recovery and ion suppression across biological samples [1]. Substituting with a structurally unrelated internal standard (e.g., PGE₂-d₄ or LTB₄-d₄) introduces differential extraction efficiency and ionization response due to distinct physicochemical properties, leading to systematic quantification errors [1]. Lower-deuterated HxB3 analogs (d₄–d₇) may suffer from spectral overlap with the natural ¹³C and ²H isotopic envelope of the protium species (natural abundance ~1.1% ¹³C per carbon), compromising the signal-to-noise ratio and assay precision at low endogenous concentrations [1][2]. Hepoxilin B-d11, with its +11 Da mass shift, provides unambiguous chromatographic co-elution with the analyte while ensuring baseline mass spectrometric separation from endogenous isotopic peaks—an essential prerequisite for accurate absolute quantification in tissues where HxB3 levels span a >16-fold dynamic range between healthy and lesional states [2].

Quantitative Differentiation Evidence – Hepoxilin B-d11 vs. Unlabeled HxB3, Lower-Deuterated Analogs, and Non-Analogous Internal Standards


Mass Shift Superiority: +11 Da vs. +4 Da Ensures Baseline Resolution from Endogenous Isotopologue Interference

Hepoxilin B-d11 incorporates eleven deuterium atoms, producing a molecular ion [M–H]⁻ at m/z 346.5 versus m/z 335.5 for protium HxB3, a net mass shift of +11 Da . In contrast, commonly employed prostaglandin and leukotriene deuterated standards (e.g., PGE₂-d₄, LTB₄-d₄) exhibit mass shifts of only +4 Da [1]. The natural isotopic envelope of HxB3 (C₂₀H₃₂O₄) contains detectable ¹³C₂ and ¹³C₄ peaks at +2 Da and +4 Da, which can overlap with the quantification channel of a d₄-standard, elevating the lower limit of quantification (LLOQ). The +11 Da shift positions the Hepoxilin B-d11 signal completely outside the natural isotopic cluster, eliminating this interference source .

Stable-isotope dilution mass spectrometry Eicosanoid quantification Isotopologue interference

Biological Concentration Range Necessitating a Matched Internal Standard: HxB3 Levels Span >16-Fold in Human Tissue

Quantitative GC-MS and HPLC analysis of human epidermis demonstrates that HxB3 concentration in psoriatic scales (3.2 ± 2.3 ng/mg) exceeds that in normal epidermis (<0.2 ng/mg) by more than 16-fold [1]. This wide concentration range, combined with the compound's moderate instability and enzymatic conversion to trioxilin B3, demands an internal standard that exactly mimics the analyte's extraction, derivatisation, and chromatographic behaviour. Unlabeled HxB3 cannot serve as an internal standard because it is indistinguishable from endogenous analyte; external calibration without a co-eluting internal standard cannot compensate for the substantial matrix differences between healthy and inflamed tissue [1].

Psoriasis biomarker Epidermal lipidomics Absolute quantification

Proven General Principle: Deuterium Isotope Dilution GC-MS Enables Sub-Nanogram Quantification of Hepoxilins ex Vivo

Using a stable deuterium isotope dilution GC-MS method, the Pace-Asciak group quantified hepoxilin A3 in rat cerebral cortex at 5.0 ± 0.2 ng/mg protein under basal conditions, rising to 12.9 ± 1.5 ng/mg protein with exogenous arachidonic acid stimulation [1]. The same group previously demonstrated that deuterium-labelled internal standards enable detection of hepoxilin A3 at 4.62 ± 1.3 ng/mL in whole blood after intravenous arachidonic acid injection, while the compound was undetectable in pre-injection samples [2]. These studies establish the analytical paradigm that deuterated hepoxilin internal standards, co-eluting with the native analyte, provide the sensitivity and precision required to measure physiological and pathological fluctuations in hepoxilin levels. Hepoxilin B-d11 extends this validated platform to the HxB3 analyte, which differs from HxA3 only in the position of the hydroxyl group (C-10 vs. C-8) [3].

Stable-isotope dilution Gas chromatography-mass spectrometry Hepoxilin A3 quantification

Chemical Stability and Epoxide Hydrolase Susceptibility: Deuterium Isotope Effect May Retard Metabolic Conversion Relative to Protium HxB3

Hepoxilin B3 is enzymatically hydrolysed to trioxilin B3 by cytosolic epoxide hydrolase, with the epoxide ring at the 11,12-position being the reactive site [1]. Deuterium substitution at the adjacent carbon atoms (the octenyl side-chain) in Hepoxilin B-d11 may introduce a kinetic deuterium isotope effect (KDIE) at the enzyme's active site, potentially slowing the rate of epoxide hydrolysis relative to the protium substrate. While no direct KDIE measurement has been published for this specific compound, it is well established in the literature that deuterium labelling at positions involved in rate-limiting enzymatic steps can alter the metabolic profile of eicosanoids, affecting the interpretation of turnover studies [2]. This property is both a caution (when using d11 as a tracer for metabolic flux) and a potential advantage (increased solution stability during sample processing) [1].

Metabolic stability Deuterium isotope effect Trioxilin B3 conversion

Optimal Procurement Scenarios for Hepoxilin B-d11 – Where Substitution Is Scientifically Inadvisable


Absolute Quantification of HxB3 in Psoriatic vs. Normal Human Epidermis for Biomarker Validation Studies

When comparing HxB3 levels between lesional and non-lesional skin biopsies by LC-MS/MS, Hepoxilin B-d11 is the obligatory internal standard. It co-elutes with endogenous HxB3, corrects for the substantial matrix differences between psoriatic scales and normal epidermis, and provides the +11 Da mass shift required to avoid interference from the natural isotopic envelope. The validated HxB3 concentration range (psoriatic: 3.2 ± 2.3 ng/mg; normal: <0.2 ng/mg) [1] demands an internal standard capable of linear response across the entire dynamic range, which cannot be achieved by external calibration or non-analogous internal standards.

Pharmacodynamic Profiling of 12-Lipoxygenase Inhibitors Using Epidermal HxB3 as a Target Engagement Biomarker

In drug development programs targeting the 12-lipoxygenase pathway (relevant to psoriasis and inflammatory skin diseases), Hepoxilin B-d11 enables precise measurement of pharmacodynamic suppression of HxB3 synthesis. The deuterated standard corrects for inter-sample variability in lipid extraction efficiency and ionization suppression caused by drug-related excipients. The class-level precedent established for hepoxilin A3 quantification by deuterium isotope dilution GC-MS (LLOQ ~4.6 ng/mL in whole blood) [2] supports the feasibility of analogous HxB3 assays using the d11 internal standard.

Metabolic Flux Analysis of HxB3 Incorporation into Epidermal Phospholipids in Inflammatory Disease Models

Studies examining the esterification of HxB3 into phosphatidylcholine and phosphatidylethanolamine pools require an internal standard that survives the alkaline hydrolysis and phospholipase A₂ treatment steps. Hepoxilin B-d11 provides a recovery standard throughout the entire lipid extraction, phospholipid class separation (TLC), and hydrolysis workflow. The previously demonstrated preferential sn-2 incorporation of HxB3 into glycerophospholipids [1] can be quantitatively validated only with a matched deuterated analog that experiences identical chemical processing.

Inter-Laboratory Standardization of HxB3 Measurements in Multi-Centre Psoriasis or Eicosanoid Research Consortia

Multi-centre studies require a common, well-characterised internal standard to harmonise quantitative HxB3 data across different LC-MS platforms, operators, and sample preparation protocols. Hepoxilin B-d11, supplied as a certified reference material by TRC (catalogue H265722) [3], provides the batch-to-batch consistency and defined isotopic purity (≥95%) necessary for cross-site method validation and proficiency testing, reducing inter-laboratory coefficient of variation in eicosanoid lipidomics.

Quote Request

Request a Quote for Hepoxilin B-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.